molecular formula C16H24BrNO6 B4005866 N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid

N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid

Cat. No.: B4005866
M. Wt: 406.27 g/mol
InChI Key: PCLROCLQGIXRGO-UHFFFAOYSA-N
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Description

N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid is a complex organic compound that combines a brominated aromatic ether with a methoxypropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine typically involves multiple steps:

    Bromination: The starting material, 2-methylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-methylphenol.

    Etherification: The brominated phenol is then reacted with 3-chloropropanol in the presence of a base like potassium carbonate to form 3-(4-bromo-2-methylphenoxy)propan-1-ol.

    Amination: The resulting alcohol is further reacted with 3-methoxypropylamine under basic conditions to yield the final product, N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine.

    Oxalate Formation: The amine is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products

    Oxidation: 3-(4-bromo-2-methylphenoxy)propyl-3-oxopropan-1-amine.

    Reduction: N-[3-(2-methylphenoxy)propyl]-3-methoxypropan-1-amine.

    Substitution: N-[3-(4-azido-2-methylphenoxy)propyl]-3-methoxypropan-1-amine.

Scientific Research Applications

N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated aromatic ether moiety may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4-chloro-2-methylphenoxy)propyl]-3-methoxypropan-1-amine: Similar structure but with a chlorine atom instead of bromine.

    N-[3-(4-fluoro-2-methylphenoxy)propyl]-3-methoxypropan-1-amine: Similar structure but with a fluorine atom instead of bromine.

    N-[3-(4-iodo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine imparts unique electronic and steric properties, which can influence its reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO2.C2H2O4/c1-12-11-13(15)5-6-14(12)18-10-4-8-16-7-3-9-17-2;3-1(4)2(5)6/h5-6,11,16H,3-4,7-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLROCLQGIXRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCCNCCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
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N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
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N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
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N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
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N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
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N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid

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